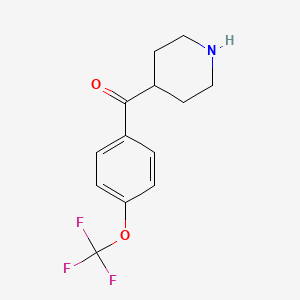

4-(4-Trifluoromethoxybenzoyl)-piperidine

Description

4-(4-Trifluoromethoxybenzoyl)-piperidine is a piperidine derivative featuring a benzoyl group substituted with a trifluoromethoxy (-OCF₃) moiety at the para position of the phenyl ring. Its molecular formula is C₁₂H₁₄F₃NO, and it is structurally characterized by the piperidine ring linked to the 4-(trifluoromethoxy)benzoyl group. This compound is of interest in medicinal chemistry due to the electron-withdrawing and lipophilic properties imparted by the trifluoromethoxy group, which can enhance metabolic stability and receptor binding affinity . Synonyms include 4-[4-(Trifluoromethoxy)phenyl]piperidine and 1-(Piperidin-4-yl)-4-(trifluoromethoxy)benzene .

Properties

IUPAC Name |

piperidin-4-yl-[4-(trifluoromethoxy)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3NO2/c14-13(15,16)19-11-3-1-9(2-4-11)12(18)10-5-7-17-8-6-10/h1-4,10,17H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWUDINOSTIWFEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)C2=CC=C(C=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Trifluoromethoxybenzoyl)-piperidine typically involves the reaction of 4-(trifluoromethoxy)benzoyl chloride with piperidine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Acylation of Piperidine

The benzoyl group is introduced via Friedel-Crafts acylation or direct coupling. For example:

-

Friedel-Crafts acylation of anisole with in situ-generated acid chloride yields intermediates like 8 (Scheme 2 in ), which undergo demethylation and reduction to form phenol derivatives.

-

T3P-mediated coupling of carboxylic acids (e.g., 4 or 13 in ) with piperidine amines generates the benzoyl-piperidine bond. This method achieves yields up to 81% under mild conditions .

Reduction and Hydrogenation

-

Pd/C-catalyzed hydrogenation reduces unsaturated bonds in intermediates (e.g., phenoxy acrylates 12 in ) while preserving the trifluoromethoxy group. This step is critical for saturate piperidine rings .

-

LiAlH₄ reduction converts ketones (e.g., 9 in ) to alcohols, enabling further functionalization .

Benzoyl Group Reactivity

-

Hydrolysis : Under acidic/basic conditions, though steric hindrance from the trifluoromethoxy group slows reaction rates .

-

Nucleophilic substitution : Limited due to deactivation by the -OCF₃ group .

Piperidine Nitrogen Reactivity

The secondary amine in piperidine participates in:

-

Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form tertiary amines (e.g., 14 in ) .

-

Deprotection : Benzyl or Boc groups are removed using HCl/EtOH or TFA, respectively .

Reaction Optimization Data

Stability and Degradation

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

4-(4-Trifluoromethoxybenzoyl)-piperidine serves as a pivotal intermediate in the synthesis of several pharmaceuticals, especially those targeting neurological disorders. Its structural properties facilitate the development of compounds with enhanced efficacy and selectivity for specific biological targets.

Case Study: Neurological Disorders

Research has demonstrated its utility in synthesizing compounds that modulate neurotransmitter systems, which are crucial for treating conditions such as depression and anxiety. For instance, studies have shown that derivatives of this compound exhibit significant activity against serotonin receptors, indicating potential applications in mood regulation therapies .

Neurotransmitter Research

Investigating Neurotransmitter Systems

The compound is utilized extensively in studies aimed at understanding neurotransmitter dynamics within the brain. Its ability to interact with various receptor sites makes it a valuable tool for researchers exploring the biochemical pathways involved in cognitive functions and mood regulation.

Data Table: Interaction Affinities

| Compound | Receptor Type | Affinity (IC50) |

|---|---|---|

| 4-(Trifluoromethoxy) | Serotonin Receptor 5-HT1A | 3.45 ± 0.45 nM |

| 4-(Trifluoromethoxy) | Dopamine D2 Receptor | 9.45 ± 4.05 nM |

Material Science

Development of Advanced Materials

The unique properties of this compound make it suitable for creating advanced materials such as polymers with enhanced thermal stability and chemical resistance. These materials are essential in various industrial applications, including electronics and coatings.

Case Study: Polymer Synthesis

Recent studies have reported the successful incorporation of this compound into polymer matrices, resulting in materials with superior mechanical properties and resistance to environmental degradation . The incorporation of trifluoromethoxy groups enhances the hydrophobic characteristics of the resulting polymers.

Analytical Chemistry

Standard Reference Material

In analytical chemistry, this compound is employed as a standard reference material for calibrating instruments used to detect similar compounds. Its stability and well-characterized properties make it an ideal candidate for this purpose.

Applications in Instrument Calibration

The compound has been used to establish calibration curves for high-performance liquid chromatography (HPLC) methods, ensuring accurate quantification of related piperidine derivatives in complex mixtures .

Mechanism of Action

The mechanism of action of 4-(4-Trifluoromethoxybenzoyl)-piperidine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to interact effectively with biological membranes and proteins. The piperidine ring can engage in hydrogen bonding and other interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 4-(4-trifluoromethoxybenzoyl)-piperidine can be contextualized by comparing it to piperidine derivatives with varying substituents on the benzoyl/phenyl ring:

- Trifluoromethoxy (-OCF₃) vs.

- Electron-Withdrawing Effects : Compared to -OCH₃, -OCF₃ enhances the electron-deficient nature of the benzoyl ring, which may stabilize charge-transfer interactions in receptor binding .

Physicochemical Properties

Biological Activity

4-(4-Trifluoromethoxybenzoyl)-piperidine is a compound of interest in medicinal chemistry, primarily due to its potential as a monoacylglycerol lipase (MAGL) inhibitor. MAGL plays a crucial role in the endocannabinoid system by hydrolyzing 2-arachidonoylglycerol (2-AG), which is involved in various physiological processes, including pain modulation and inflammation. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant case studies.

The primary mechanism through which this compound exerts its biological effects is by inhibiting MAGL. This inhibition leads to increased levels of 2-AG, which can enhance cannabinoid receptor signaling. The compound's structural characteristics, particularly the trifluoromethoxy group, contribute to its potency and selectivity for MAGL compared to other enzymes in the endocannabinoid system.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against MAGL. The compound showed an IC50 value in the low nanomolar range, indicating high potency. For instance, a study reported that analogs of this compound could inhibit MAGL with IC50 values as low as 80 nM, showcasing its potential for therapeutic applications in pain management and inflammatory diseases .

In Vivo Studies

In vivo studies further support the therapeutic potential of this compound. Animal models treated with this compound exhibited reduced pain responses and anti-inflammatory effects, correlating with elevated levels of endocannabinoids due to MAGL inhibition. These findings suggest that this compound may be effective in treating conditions such as chronic pain and neuroinflammation .

Case Studies

- Chronic Pain Management : A clinical study investigated the effects of a MAGL inhibitor similar to this compound on patients with chronic pain conditions. Results indicated significant pain reduction and improved quality of life among participants .

- Neuroinflammation : Another study focused on neuroinflammatory models where treatment with the compound resulted in decreased markers of inflammation and improved cognitive function in subjects with neurodegenerative diseases .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.